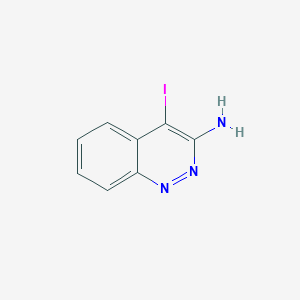

4-Iodocinnolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6IN3 |

|---|---|

Molecular Weight |

271.06 g/mol |

IUPAC Name |

4-iodocinnolin-3-amine |

InChI |

InChI=1S/C8H6IN3/c9-7-5-3-1-2-4-6(5)11-12-8(7)10/h1-4H,(H2,10,12) |

InChI Key |

WPERDUVDAHTKJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=N2)N)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodocinnolin 3 Amine

Strategies for the Construction of the Cinnoline (B1195905) Core Structure

Classical Cyclization and Annulation Protocols

Several classical methods provide access to the cinnoline scaffold, often relying on the cyclization of suitably substituted benzene (B151609) derivatives. These protocols, while foundational, remain relevant in organic synthesis.

Richter Cinnoline Synthesis: First reported by Victor von Richter in 1883, this synthesis initially involved the cyclization of a diazotized o-aminoarylpropiolic acid. wikipedia.orginnovativejournal.indrugfuture.com Modern variations of the Richter-type cyclization can utilize precursors like ortho-ethynylaryltriazenes to produce 4-halocinnolines in high yields, offering a direct route to functionalized cinnolines. nih.gov The reaction of an alkyne such as o-C6H4(N2Cl)C≡CCO2H in water can yield 4-hydroxycinnoline-3-carboxylic acid, which can be further modified. wikipedia.org

Widman-Stoermer Synthesis: This method involves the cyclization of diazotized o-aminoarylethylenes. drugfuture.com The reaction typically proceeds at room temperature and is a versatile method for preparing cinnolines with alkyl, aryl, or heteroaryl substituents at the C-4 position. drugfuture.comresearchgate.net It has been employed to synthesize cinnolines bearing pyridyl and quinolyl nuclei. rsc.org

Borsche-Witte Synthesis: Also known as the Borsche-Herbert cyclization, this reaction is widely used for the production of 4-hydroxycinnolines. wikipedia.orginnovativejournal.in The method involves the diazotization of ortho-aminoacetophenones, followed by cyclization of the resulting arenediazonium salt. ijariit.cominnovativejournal.in It is a versatile reaction that allows for a wide range of substituents on the cinnoline ring, with yields often reaching 70-90%. innovativejournal.in

Neber-Bossel Synthesis: This classical approach is particularly relevant for producing 3-hydroxycinnolines. innovativejournal.inijariit.comacs.org The synthesis starts with the diazotization of a (2-aminophenyl)hydroxyacetate, followed by reduction of the diazonium salt to form a hydrazine (B178648) intermediate. ijariit.cominnovativejournal.in This hydrazine subsequently undergoes cyclization upon heating in hydrochloric acid to yield the 3-hydroxycinnoline. innovativejournal.inijariit.com The yields are influenced by substituents on the aromatic ring; for instance, unsubstituted and 4-chloro-substituted precursors give yields of 60% and 70%, respectively. ijariit.cominnovativejournal.in

Table 1: Overview of Classical Cinnoline Syntheses

| Synthesis Name | Precursor Type | Key Product Feature | References |

|---|---|---|---|

| Richter Synthesis | o-Aminoarylpropiolic acids / o-Ethynylaryltriazenes | 4-Hydroxy or 4-Halo-cinnolines | wikipedia.orginnovativejournal.indrugfuture.comnih.gov |

| Widman-Stoermer Synthesis | o-Aminoarylethylenes | C-4 Substituted Cinnolines | wikipedia.orgdrugfuture.comresearchgate.net |

| Borsche-Witte Synthesis | o-Aminoacetophenones | 4-Hydroxycinnolines | ijariit.comwikipedia.orginnovativejournal.in |

| Neber-Bossel Synthesis | (2-Aminophenyl)hydroxyacetates | 3-Hydroxycinnolines | innovativejournal.inijariit.cominnovativejournal.inacs.org |

Transition-Metal-Catalyzed Approaches to Cinnoline Scaffolds

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to construct heterocyclic cores with high efficiency and selectivity. Catalysts based on rhodium, palladium, and copper have proven particularly effective for cinnoline synthesis. rsc.orgnih.gov

Rhodium-Catalyzed Syntheses: Rhodium(III) catalysts are effective in promoting C–H activation and annulation reactions to form cinnoline derivatives. mdpi.com For example, Rh(III)-catalyzed redox-neutral annulation of azo compounds with α-diazocarbonyl compounds provides cinnolines in high yields. rsc.org Another approach involves the Rh(III)-catalyzed dehydrogenative C–H/N–H functionalization between N-phenyl indazoles or phthalazines and alkynes to construct fused cinnoline systems. rsc.org

Palladium-Catalyzed Syntheses: Palladium catalysis is utilized for annulation reactions that form the cinnoline ring. rsc.orgnih.gov A notable strategy involves the palladium-catalyzed C-arylation of 1-arylhydrazine-1,2-dicarboxylate with an aryl iodide, followed by an oxidative N-arylation to generate the benzo[c]cinnoline (B3424390) scaffold. nih.govacs.org

Copper-Catalyzed Syntheses: Copper catalysts offer an economical and efficient means for cinnoline synthesis. rsc.org A key method is the copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones. nih.govlookchem.com This process involves sequential Csp3–H oxidation, cyclization, and aromatization to afford the final cinnoline product. lookchem.com

Table 2: Selected Transition-Metal-Catalyzed Cinnoline Syntheses

| Metal Catalyst | Reaction Type | Reactants | References |

|---|---|---|---|

| Rhodium(III) | C–H Activation / Annulation | Azo substrates + α-Diazocarbonyl compounds | rsc.org |

| Rhodium(III) | Dehydrogenative C–H/N–H Functionalization | N-phenyl phthalazine (B143731) + Alkyne | rsc.org |

| Palladium(II) | C–H Activation / Arylation | 1-Arylhydrazine-1,2-dicarboxylate + Aryl iodide | nih.govacs.org |

| Copper | Aerobic Dehydrogenative Cyclization | N-Methyl-N-phenylhydrazones | nih.govlookchem.com |

Advanced C-H Functionalization for Ring Formation

The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful and atom-economical strategy for synthesizing complex molecules, including the cinnoline ring system. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. lookchem.com

Transition-metal-catalyzed C–H activation is a cornerstone of this strategy. mdpi.com For instance, rhodium(III)-catalyzed C–H annulation reactions of N-aryl indazolones with vinylene carbonate provide rapid access to complex indazolocinnolines. researchgate.net Similarly, palladium-catalyzed reactions can achieve a sequential C–C and C–N bond formation through an initial substrate-directed C–H activation, leading to benzo[c]cinnoline derivatives. acs.org Copper-catalyzed methods also utilize C–H functionalization pathways, such as the aerobic cyclization of hydrazones, which proceeds through the functionalization of a Csp3–H bond. lookchem.com These advanced methods often exhibit high regioselectivity and functional group tolerance, making them highly valuable for creating diverse libraries of cinnoline-based compounds. mdpi.comnih.gov

Introduction of Halogen Substituents: Focus on Iodination at C-4

To arrive at 4-Iodocinnolin-3-amine, the introduction of an iodine atom at the C-4 position of the cinnoline ring is a critical step. This can be achieved through direct, regioselective iodination of a pre-formed cinnoline derivative or by using a precursor functional group that can be converted to iodide.

Regioselective Iodination Techniques for Cinnoline Derivatives

Directly installing an iodine atom at the C-4 position with high regioselectivity is a key challenge. Several methods have been developed for the halogenation of cinnoline and related heterocycles.

Halogenation of Cinnolin-4-ones: Cinnolin-4-ols exist in tautomeric equilibrium with cinnolin-4(1H)-ones. This ketone form is a key intermediate for halogenation. The direct iodination of cinnolin-4-ol can be successfully achieved using iodine monochloride (ICl). thieme-connect.de This provides a direct and efficient route to 4-iodocinnolin-4-one.

Richter-Type Cyclization: As mentioned previously, certain classical syntheses can be adapted to directly install a halogen at C-4. The Richter-type cyclization of 2-ethynyl-4-aryltriazenes is a powerful method for obtaining 4-bromo- and other 4-halocinnolines in high yields. nih.gov This strategy combines the construction of the core and the C-4 functionalization into a single process.

From Cinnoline N-oxides: Cinnoline 1-oxides can serve as precursors for C-4 functionalization. thieme-connect.de While treatment with phosphoryl chloride (POCl₃) yields 4-chlorocinnolines, this demonstrates the reactivity of the C-4 position in the N-oxide system, which could potentially be adapted for iodination. thieme-connect.de

Table 3: Methods for C-4 Halogenation of Cinnolines

| Method | Precursor | Reagent | Product | References |

|---|---|---|---|---|

| Direct Halogenation | Cinnolin-4-ol | Iodine Monochloride (ICl) | 4-Iodocinnolin-4-one | thieme-connect.de |

| Cyclization | 2-Ethynyl-4-aryltriazene | Varies | 4-Halocinnoline | nih.gov |

| From N-Oxide | Cinnoline 1-oxide | Phosphoryl Chloride (POCl₃) | 4-Chlorocinnoline (B183215) | thieme-connect.de |

Precursor-Based Iodination Methodologies

An alternative to direct iodination is the conversion of a pre-existing functional group at the C-4 position into an iodine atom. This approach often involves the Sandmeyer reaction or related transformations.

The most common precursor-based route to aryl iodides is the diazotization of an aromatic amine, followed by treatment with an iodide source. ijcce.ac.irthieme-connect.de If 4-aminocinnoline were available, it could be converted to the corresponding diazonium salt. Subsequent reaction of this salt with potassium iodide (KI) would yield 4-iodocinnoline. thieme-connect.de Numerous protocols exist for this transformation on general aromatic amines, utilizing various diazotizing agents and conditions. Modern, "green" approaches employ reagents like sodium nitrite (B80452) with silica (B1680970) sulfuric acid under solvent-free conditions or in aqueous media with reusable polymeric acids, which avoid harsh acids and low temperatures. thieme-connect.detpu.ruresearchgate.net This established transformation provides a reliable, albeit indirect, pathway to the desired 4-iodo functionality, contingent on the successful synthesis of the 4-aminocinnoline precursor.

Integration of the Amine Functionality at C-3

The introduction of the primary amine group at the C-3 position of the 4-iodocinnoline system is a critical transformation. This can be accomplished through several distinct chemical pathways, including the reduction of nitrogen-based functional groups, direct amination, or the chemical conversion of other moieties.

A common and reliable method for installing an amine group is through the reduction of a more oxidized nitrogen-containing precursor, such as a nitro (-NO₂) or azido (B1232118) (-N₃) group. This approach relies on the synthesis of an intermediate like 4-iodo-3-nitrocinnoline or 3-azido-4-iodocinnoline.

The reduction of a 3-nitrocinnoline (B1618857) derivative is a robust and frequently utilized transformation. A variety of reducing agents can be employed, with the choice often depending on the presence of other sensitive functional groups. Standard conditions include the use of metal-acid systems, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in acetic acid. These methods are effective but can be harsh. A milder alternative is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst.

Alternatively, the Staudinger reaction provides a mild pathway from an azide (B81097). The precursor, 3-azido-4-iodocinnoline, can be synthesized from a corresponding 3-halocinnoline via nucleophilic substitution with sodium azide. The subsequent reduction is typically performed by treatment with triphenylphosphine (B44618) (PPh₃) in a wet solvent like THF/H₂O, which hydrolyzes the intermediate aza-ylide to furnish the primary amine.

Table 1: Comparison of Reduction Methods for C-3 Amine Synthesis

| Precursor Functional Group | Reagents and Conditions | Advantages | Disadvantages |

| Nitro (-NO₂) | SnCl₂·2H₂O, conc. HCl, Ethanol, reflux | High yield, reliable, inexpensive reagents | Harsh acidic conditions, stoichiometric metal waste |

| Nitro (-NO₂) | Fe, Acetic Acid, heat | Cost-effective, effective for many substrates | Requires acidic medium, workup can be tedious |

| Nitro (-NO₂) | H₂, Pd/C (5-10 mol%), Ethanol or Ethyl Acetate, rt | Mild conditions, clean reaction, high atom economy | Potential for dehalogenation (loss of C-4 iodine) |

| Azido (-N₃) | PPh₃, THF/H₂O, rt | Extremely mild, high functional group tolerance | Requires synthesis of azide precursor, PPh₃=O byproduct |

Directly forming the C-N bond at the C-3 position represents a more convergent approach. This can be achieved through nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed cross-coupling reactions.

For an SₙAr reaction, a suitable leaving group, such as a halogen (e.g., chlorine or bromine), must be present at the C-3 position. The substrate, 3-chloro-4-iodocinnoline, can be reacted with an ammonia (B1221849) equivalent, such as aqueous ammonia or ammonium (B1175870) hydroxide, often at elevated temperatures and pressures. The electron-deficient nature of the pyrimidine (B1678525) ring of cinnoline facilitates this type of substitution at the C-3 position.

More modern methods involve palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the coupling of a C-3 halide with a variety of amine sources under relatively mild conditions. To generate the primary amine, a protected amine equivalent like benzophenone (B1666685) imine is often used, followed by acidic hydrolysis to release the free -NH₂ group. This method offers excellent functional group tolerance, although it requires careful optimization of the catalyst, ligand, and base.

Table 2: Direct Amination Approaches for the C-3 Position

| Reaction Type | Substrate Prerequisite | Typical Reagents | Key Features |

| Nucleophilic Aromatic Substitution | C-3 Halogen (e.g., -Cl, -Br) | NH₄OH or NH₃(aq), heat, pressure | Atom economical, simple reagents; may require harsh conditions. |

| Buchwald-Hartwig Amination | C-3 Halogen or Triflate (-OTf) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Amine Source (e.g., Benzophenone imine then H₃O⁺) | Mild conditions, broad scope; requires expensive catalyst/ligand systems. |

The C-3 amine can also be generated through the chemical rearrangement of other functional groups, most notably derivatives of a carboxylic acid. These methods, such as the Hofmann, Curtius, and Schmidt rearrangements, provide powerful synthetic routes from readily accessible precursors.

The starting material for these transformations is typically 4-iodocinnoline-3-carboxylic acid or its corresponding amide.

Hofmann Rearrangement: This involves the treatment of 4-iodocinnoline-3-carboxamide with a solution of bromine or N-bromosuccinimide (NBS) in aqueous sodium hydroxide. The reaction proceeds through an isocyanate intermediate, which is hydrolyzed in situ to yield the C-3 amine with the loss of one carbon atom.

Curtius Rearrangement: This route begins with 4-iodocinnoline-3-carboxylic acid. The acid is first converted to an acyl azide, typically via an acid chloride intermediate treated with sodium azide. Gentle heating of the acyl azide in an inert solvent induces rearrangement to the isocyanate. Subsequent trapping with an alcohol (e.g., tert-butanol) forms a Boc-protected amine, which can be easily deprotected under acidic conditions, or direct hydrolysis with aqueous acid yields the target amine. This method avoids the use of harsh bases and halogens.

These rearrangement reactions are particularly valuable as they allow for the installation of the amine from a C-3 carboxyl group, which can be introduced via different synthetic logic, such as through lithiation and quenching with CO₂.

Convergent and Divergent Synthetic Routes to this compound

A sequential approach involves the stepwise introduction of the iodo and amine functionalities. Two primary pathways can be envisioned:

Path A: Iodination followed by Amination. This strategy begins with a pre-formed cinnoline ring that is first iodinated at the C-4 position. For example, starting with 3-nitrocinnoline, electrophilic iodination can be challenging. A more viable route is to start with cinnolin-4-one, which can be converted to 4-chlorocinnoline and subsequently to 4-iodocinnoline via Finkelstein reaction. The amine or its precursor is then installed at C-3. For instance, nitration of 4-iodocinnoline would likely occur at various positions, but if 4-iodo-3-nitrocinnoline could be selectively formed, subsequent reduction (as described in 2.3.1) would yield the final product. The key challenge in this route is controlling the regioselectivity of the second functionalization.

Path B: Amination followed by Iodination. This route involves first establishing the C-3 amine to form 3-aminocinnoline. The amine group is a powerful activating group and is ortho-directing. This electronic property strongly favors subsequent electrophilic substitution at the adjacent C-4 position. Therefore, treating 3-aminocinnoline with a mild electrophilic iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent like dichloromethane (B109758) or acetonitrile, can provide a direct and highly regioselective route to this compound. This pathway is often more efficient and predictable due to the strong directing effect of the amine group.

To improve process efficiency, reduce waste, and minimize purification steps, multiple transformations can be telescoped into a one-pot sequence. While a dedicated one-pot synthesis for this compound from a simple precursor may not be widely reported, the principles can be applied to create a highly streamlined process.

A hypothetical but chemically sound one-pot procedure could be designed based on the amination-then-iodination strategy (Path B). The synthesis could begin with a suitable precursor, such as 3-chlorocinnoline (B182656).

Step 1 (in situ amination): 3-chlorocinnoline could be subjected to Buchwald-Hartwig amination conditions using an appropriate amine source in a reaction vessel.

Step 2 (in situ iodination): Upon completion of the amination (monitored by TLC or LC-MS), without isolating the intermediate 3-aminocinnoline, an electrophilic iodinating agent like N-iodosuccinimide could be added directly to the same reaction mixture.

This tandem approach leverages the newly formed, electron-rich 3-aminocinnoline intermediate, which is poised for rapid and regioselective iodination at C-4. The success of such a one-pot process would hinge on the compatibility of the reagents and catalysts from the first step with the reagents of the second step. For example, the base used in the amination must not interfere detrimentally with the NIS iodination. Careful selection of non-nucleophilic bases and solvents would be critical for achieving high yields in such an efficient, integrated sequence.

Chemical Reactivity and Transformation Pathways of 4 Iodocinnolin 3 Amine

Reactivity at the Aryl Halide Moiety (C-I Bond)

The C-I bond in 4-Iodocinnolin-3-amine is the most reactive site for electrophilic substitution and is particularly amenable to transition-metal-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond facilitate oxidative addition to low-valent metal centers, which is often the rate-determining step in many catalytic cycles. This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the cinnoline (B1195905) core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering mild and efficient routes for bond formation. For a substrate like this compound, the C-I bond is an excellent electrophilic partner in these reactions.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.orgnih.gov For this compound, a Suzuki-Miyaura reaction would involve coupling with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.org This transformation is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the amine present on the cinnoline ring. nih.gov The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the arylated product and regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield a 4-alkynylcinnolin-3-amine derivative. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. cetjournal.itpitt.edu

| Reaction | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 80-120 |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N, piperidine | THF, DMF | 25-100 |

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for the synthesis of aryl amines. wikipedia.org For this compound, this reaction would involve the coupling of the C-I bond with a primary or secondary amine, leading to the formation of a 4-(substituted)aminocinnolin-3-amine. The choice of a bulky, electron-rich phosphine (B1218219) ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orgyoutube.com The reaction is typically carried out in the presence of a strong, non-nucleophilic base such as sodium tert-butoxide. While aryl iodides are reactive substrates, careful optimization is sometimes needed to prevent the formation of inactive palladium iodide dimers. rug.nl

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, XPhos, RuPhos, BrettPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction mechanism proceeds via oxidative addition of the aryl halide to a Pd(0) center, followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product. nih.govlibretexts.org The reaction of this compound with an alkene, such as an acrylate (B77674) or styrene, would lead to the formation of a 4-vinylcinnoline derivative. wikipedia.org A base is required to regenerate the active Pd(0) catalyst. organic-chemistry.org While highly effective for many substrates, the potential for side reactions, such as the reductive Heck pathway, may need to be considered depending on the specific alkene and reaction conditions employed. nih.gov

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed reactions, particularly for C-N bond formation, represent an older but still highly relevant class of transformations. They offer a more economical alternative to palladium-based systems.

The Ullmann reaction is a classic copper-catalyzed method for forming C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. nih.gov Modern modifications, however, have led to the development of milder, truly catalytic systems, often employing ligands such as diamines or amino acids to facilitate the reaction at lower temperatures. researchgate.netchimia.ch An Ullmann-type amination of this compound would involve heating the substrate with an amine in the presence of a copper(I) catalyst and a base. The mechanism is thought to involve oxidative addition of the aryl iodide to a Cu(I) species, although the exact nature of the intermediates is still a subject of research. nih.govoperachem.com This method is particularly useful for coupling with N-heterocycles and other amine nucleophiles. nih.govresearchgate.net

| Catalyst | Ligand (Optional) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| CuI, Cu₂O, CuO nanoparticles | L-proline, 1,10-phenanthroline | K₂CO₃, K₃PO₄, Cs₂CO₃ | DMF, DMSO, NMP | 90-150 |

Other Copper-Catalyzed Transformations

The carbon-iodine bond at the C-4 position of this compound is a prime site for copper-catalyzed cross-coupling reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation. These transformations, often related to the classical Ullmann reaction, provide efficient pathways to introduce a wide array of functional groups onto the cinnoline core. rsc.orgchimia.ch The use of copper catalysis is advantageous due to its lower cost compared to palladium and its unique reactivity profile.

In these reactions, a copper(I) catalyst, often in conjunction with a ligand, facilitates the coupling between the aryl iodide and a nucleophile. organic-chemistry.org Amino acids, such as L-proline, have been identified as effective ligands that can accelerate these transformations, allowing them to proceed under milder conditions than traditional Ullmann reactions. chimia.ch

Key copper-catalyzed transformations applicable to this compound include:

N-Arylation: Coupling with various amines, amides, or nitrogen-containing heterocycles (e.g., indoles, imidazoles) to form C-N bonds. researchgate.net This is particularly useful for synthesizing derivatives with potential biological activity.

O-Arylation: Reaction with phenols or alcohols to generate aryl ethers.

S-Arylation: Coupling with thiols to produce aryl thioethers.

Sonogashira-type Coupling: Although typically palladium-catalyzed, copper can also catalyze the coupling of terminal alkynes with aryl halides, enabling the introduction of alkynyl moieties at the C-4 position. nih.gov

These reactions significantly expand the synthetic utility of this compound, allowing for the construction of a diverse library of substituted cinnoline derivatives.

Table 1: Potential Copper-Catalyzed Transformations of this compound This table is generated based on known copper-catalyzed reactions for aryl iodides.

| Coupling Partner | Product Type | Typical Ligand | Potential Application |

|---|---|---|---|

| Primary/Secondary Amine | 4-Amino-substituted Cinnoline | L-Proline, 1,10-Phenanthroline | Pharmaceutical Scaffolds |

| N-Heterocycle (e.g., Imidazole) | 4-(Heterocyclyl)cinnoline | L-Proline | Bioactive Molecules |

| Phenol | 4-Phenoxycinnoline | Amino Acid | Material Science |

| Thiol | 4-(Arylthio)cinnoline | N/A | Organic Synthesis Intermediate |

| Terminal Alkyne | 4-Alkynylcinnoline | N/A | Functional Materials |

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The this compound scaffold is susceptible to Nucleophilic Aromatic Substitution (SNAr), a pathway distinct from metal-catalyzed reactions. fishersci.se This reactivity is enabled by the electron-deficient nature of the cinnoline ring system. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, which polarize the aromatic system and activate the C-4 position (attached to the iodine leaving group) toward attack by nucleophiles. pressbooks.pub

The SNAr reaction proceeds via a two-step addition-elimination mechanism: pressbooks.pubyoutube.com

Addition of the Nucleophile: A nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the electron-deficient carbon atom at the C-4 position. This step is typically the rate-determining step. The attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this intermediate is delocalized over the cinnoline ring, with significant stabilization provided by the ring nitrogen atoms. pressbooks.pub

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the iodide ion, which is a good leaving group.

The rate of SNAr reactions is influenced by the strength of the nucleophile, the stability of the Meisenheimer intermediate, and the ability of the leaving group to depart. nih.gov The presence of the electron-withdrawing cinnoline core is crucial for stabilizing the anionic intermediate, thereby facilitating the reaction. researchgate.net

Reactivity of the Primary Amine Moiety at C-3

The primary amine group at the C-3 position is a versatile functional handle that undergoes a wide range of reactions characteristic of aromatic amines.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides and acylating agents.

N-Alkylation: This reaction involves treating this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form secondary or tertiary amines. wikipedia.org The reaction proceeds via a nucleophilic aliphatic substitution mechanism. However, a common challenge in the N-alkylation of primary amines is overalkylation, where the initially formed secondary amine, which can be more nucleophilic than the starting primary amine, reacts further to yield a tertiary amine and potentially a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions is often necessary to achieve selective mono-alkylation. researchgate.net

N-Acylation: The 3-amino group reacts readily with acylating agents like acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amide derivative. This reaction is typically high-yielding and less prone to over-reaction than alkylation. The resulting amides are important intermediates in organic synthesis and are often found in biologically active molecules.

Condensation Reactions with Carbonyl Compounds

The primary amine at C-3 can undergo condensation reactions with aldehydes or ketones, typically under acid catalysis, to form imines, also known as Schiff bases. wikipedia.orgwikipedia.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org Subsequent dehydration of the hemiaminal yields the stable C=N double bond of the imine. wikipedia.orgnih.gov The formation of Schiff bases is a reversible process, and the removal of water is often required to drive the reaction to completion. wikipedia.org These imine derivatives are valuable ligands in coordination chemistry and can serve as intermediates for the synthesis of other complex molecules. bepls.comhumanjournals.com

Table 2: Representative Condensation Reactions at the C-3 Amine

| Carbonyl Compound | Intermediate | Product |

|---|---|---|

| Aldehyde (R-CHO) | Hemiaminal | Schiff Base (Imine) |

| Ketone (R-CO-R') | Hemiaminal | Schiff Base (Imine) |

Diazotization and Subsequent Transformations

As a primary aromatic amine, the 3-amino group of this compound can be converted into a diazonium salt. libretexts.org This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). organic-chemistry.orgbyjus.com The resulting cinnolin-3-diazonium salt is a highly valuable synthetic intermediate because the diazonium group (-N₂⁺) is an excellent leaving group (molecular nitrogen, N₂). masterorganicchemistry.com

The diazonium salt can then undergo a variety of subsequent transformations, most notably the Sandmeyer reaction, where the diazonium group is replaced by a range of nucleophiles in the presence of a copper(I) salt catalyst. wikipedia.orgorganic-chemistry.orgbyjus.com This provides a powerful method for introducing functional groups at the C-3 position that are not easily installed by other means.

Examples of subsequent transformations include:

Halogenation: Reaction with CuCl, CuBr, or KI to introduce chloro, bromo, or iodo substituents, respectively. nih.gov

Cyanation: Reaction with CuCN to install a nitrile group. masterorganicchemistry.com

Hydroxylation: Reaction with water at elevated temperatures to form a hydroxyl group. wikipedia.org

Formation of Heterocyclic Rings via Amine Reactivity

The 3-amino group can act as a key nucleophile in the construction of new heterocyclic rings fused or appended to the cinnoline core. This strategy, known as annulation, is a powerful tool in medicinal chemistry for creating novel polycyclic scaffolds. The specific ring system formed depends on the reaction partner, which typically contains two electrophilic centers.

For instance, the 3-amino group can react with:

1,3-Dicarbonyl Compounds: Reaction with β-diketones or β-ketoesters can lead to the formation of a fused pyrimidine (B1678525) ring.

α,β-Unsaturated Carbonyl Compounds: Michael addition of the amine followed by intramolecular cyclization can yield various fused heterocyclic systems.

Intramolecular Cyclization: If a suitable electrophilic center is present elsewhere in a molecule derived from this compound, intramolecular cyclization involving the 3-amino group can lead to the formation of new fused rings. nih.govrsc.orgnih.gov

These cyclization reactions provide a pathway to complex, rigid molecular architectures starting from the relatively simple this compound building block.

Interplay Between Iodide and Amine Functional Groups

The unique arrangement of a nucleophilic amine group adjacent to a leaving group, such as iodide, on the cinnoline scaffold in this compound presents a synthetically rich platform for a variety of chemical transformations. This strategic positioning of functional groups facilitates a range of intramolecular reactions, leading to the formation of novel fused heterocyclic systems. The interplay between the iodide and amine functionalities is pivotal in directing the course of these reactions, which can be broadly categorized into intramolecular cyclizations and annulations, as well as chelation-assisted or directed reactions.

Intramolecular Cyclizations and Annulations

The vicinal placement of the amino and iodo substituents in this compound is highly conducive to intramolecular cyclization and annulation reactions, providing a powerful strategy for the synthesis of complex, polycyclic heteroaromatic compounds. These transformations often proceed via the formation of a new ring fused to the cinnoline core, leveraging the inherent reactivity of the starting functionalities.

One of the primary modes of reactivity involves the nucleophilic character of the 3-amino group and the ability of the iodine at the 4-position to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals. For instance, in reactions analogous to those seen in other ortho-haloamino-N-heterocycles, the 3-amino group can be acylated or derivatized with a reagent containing a suitable tether, which can then undergo an intramolecular cyclization.

A hypothetical reaction scheme illustrating a palladium-catalyzed intramolecular cyclization is presented below. In this scenario, the amino group of this compound is first functionalized with a terminal alkyne-containing moiety. The resulting intermediate can then undergo an intramolecular Sonogashira coupling, followed by cyclization to yield a fused pyrrolocinnoline system.

Table 1: Hypothetical Palladium-Catalyzed Intramolecular Cyclization of a this compound Derivative

| Entry | Starting Material | Reagent | Catalyst | Base | Solvent | Product |

| 1 | N-(4-Iodocinnolin-3-yl)prop-2-yn-1-amine | - | Pd(PPh₃)₄, CuI | Et₃N | DMF | Fused Pyrrolocinnoline |

Furthermore, annulation reactions, which involve the formation of a new ring by the combination of the cinnoline substrate with a reaction partner that provides two new atoms for the ring, are also plausible. For example, a [4+2] cycloaddition or a metal-catalyzed annulation with an alkyne could lead to the formation of a fused six-membered ring. The specific reaction conditions and the nature of the reactants would determine the final heterocyclic architecture.

Chelation-Assisted or Directed Reactions

The 3-amino group in this compound can also play a crucial role as a directing group in metal-catalyzed reactions. By coordinating to a metal center, the amino group can direct the catalyst to a specific site on the molecule, thereby controlling the regioselectivity of the reaction. This chelation-assisted strategy is a powerful tool in modern organic synthesis for the functionalization of C-H bonds and for directing the course of cross-coupling reactions.

In the context of this compound, the amino group could direct a transition metal catalyst to the C-2 position of the cinnoline ring, facilitating a C-H activation and subsequent functionalization. While the primary focus of this section is on the interplay with the iodide, it is important to recognize the directing ability of the amino group in broader synthetic strategies.

More directly related to the interplay between the amine and iodide, the amino group can influence the reactivity of the C-I bond. For instance, in a metal-catalyzed cross-coupling reaction, the coordination of the amino group to the metal center can modulate the electronic properties of the catalyst and the substrate, potentially enhancing the rate and selectivity of the reaction.

A hypothetical example of a chelation-directed reaction is the intramolecular amination to form a strained four-membered ring, although this would be energetically less favorable. A more likely scenario involves the amino group directing a metal-catalyzed coupling reaction at the iodo position with a bifunctional reagent, leading to a subsequent cyclization.

Table 2: Hypothetical Chelation-Assisted Intramolecular Reaction

| Entry | Substrate | Reagent | Catalyst | Ligand | Product |

| 1 | This compound | 2-ethynylpyridine (B158538) | Pd(OAc)₂ | XPhos | Fused Pyridocinnoline |

In this hypothetical reaction, the 3-amino group and the nitrogen of the 2-ethynylpyridine could coordinate to the palladium catalyst, facilitating the coupling and subsequent cyclization to form a novel fused polycyclic system. The choice of ligand would be critical in stabilizing the catalytic species and promoting the desired transformation.

While specific experimental data on the intramolecular cyclizations, annulations, and chelation-assisted reactions of this compound are not extensively reported in the literature, the principles of organic synthesis and the known reactivity of analogous heterocyclic systems strongly suggest that this compound is a valuable precursor for the construction of a diverse range of complex nitrogen-containing heterocycles. Further research in this area would likely uncover a rich and varied chemical reactivity.

Spectroscopic Characterization Methodologies for 4 Iodocinnolin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-Iodocinnolin-3-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzo-fused ring and the protons of the amine group.

The four aromatic protons (H-5, H-6, H-7, and H-8) are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, which is characteristic of protons attached to an aromatic system. chemistrysteps.com Their precise chemical shifts are influenced by the electronic effects of the heterocyclic ring and the substituents. The signals would likely appear as a complex multiplet system due to spin-spin coupling. For instance, H-5 and H-8 would likely appear as doublets, while H-6 and H-7 would be expected to be triplets or doublets of doublets.

The protons of the 3-amino group (-NH₂) are expected to appear as a broad singlet. The chemical shift of these protons can vary significantly (typically δ 3.0-5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. oregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.8 - 8.2 | Doublet (d) | ~8.0 |

| H-6 | 7.4 - 7.8 | Triplet (t) or dd | ~7.5 |

| H-7 | 7.6 - 8.0 | Triplet (t) or dd | ~7.5 |

| H-8 | 8.2 - 8.6 | Doublet (d) | ~8.0 |

| -NH₂ | 3.0 - 5.0 | Broad Singlet (br s) | N/A |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. wisc.edu In a proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the cinnoline (B1195905) ring system.

Aromatic and heteroaromatic carbons typically resonate in the range of δ 110-160 ppm. researchgate.net The carbon atom C-4, which is directly bonded to the iodine atom, is expected to show a significant upfield shift (lower ppm value) due to the "heavy atom effect." This phenomenon is characteristic of carbons attached to heavy halogens like iodine. Conversely, C-3, attached to the electron-donating amino group, would be shifted downfield. The quaternary carbons (C-3, C-4, C-4a, C-8a) are generally expected to show weaker signals compared to the protonated carbons (C-5, C-6, C-7, C-8).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-3 | 145 - 155 | Attached to -NH₂ |

| C-4 | 90 - 100 | Attached to Iodine (heavy atom effect) |

| C-4a | 140 - 150 | Quaternary bridgehead carbon |

| C-5 | 125 - 135 | Aromatic CH |

| C-6 | 120 - 130 | Aromatic CH |

| C-7 | 130 - 140 | Aromatic CH |

| C-8 | 115 - 125 | Aromatic CH |

| C-8a | 145 - 155 | Quaternary bridgehead carbon |

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially for complex structures. csic.es

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would clearly show the correlations between the adjacent aromatic protons: H-5 with H-6, H-6 with H-7, and H-7 with H-8, confirming their sequence in the benzo ring. d-nb.info

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate carbon atoms with their directly attached protons. An HMQC or HSQC spectrum would show cross-peaks connecting the signals of C-5 to H-5, C-6 to H-6, C-7 to H-7, and C-8 to H-8, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds (²J and ³J coupling). HMBC is crucial for assigning quaternary carbons. For example, the H-5 proton would show a correlation to the quaternary carbon C-4a and potentially to C-4, while the H-8 proton would correlate to C-4a and C-8a. kurouskilab.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the amine protons (-NH₂) and the H-5 proton, confirming their spatial proximity.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These two methods are often complementary. spectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. For this compound, the primary amine group (-NH₂) is expected to show two characteristic sharp absorption bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. libretexts.org An N-H bending vibration (scissoring) is expected around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ will contain complex absorptions due to the C=C and C=N stretching vibrations of the aromatic and heterocyclic rings. The C-I stretch is expected to appear at a low frequency, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. While N-H and other polar bonds often give weak Raman signals, the symmetric vibrations of the aromatic ring system are typically strong, providing complementary information to the IR spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Amine (-NH₂) | N-H Asymmetric Stretch | ~3450 | Medium-Strong | Weak |

| Amine (-NH₂) | N-H Symmetric Stretch | ~3350 | Medium-Strong | Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium | Strong |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1600 - 1650 | Strong | Weak |

| Cinnoline Ring | C=C / C=N Stretch | 1400 - 1600 | Medium-Strong | Strong |

| C-I Bond | C-I Stretch | 500 - 600 | Medium | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. researchgate.net

For this compound (C₈H₆IN₃), the molecular weight is approximately 271.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 271. A key fragmentation pathway for cinnoline and its derivatives is the loss of a neutral nitrogen molecule (N₂), which is a very stable species. nih.govrsc.org This would result in a significant fragment ion peak at m/z 243 (M - 28). Further fragmentation could involve the loss of the iodine atom (I˙, 127 Da) or hydrogen cyanide (HCN, 27 Da).

High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the ion. nih.gov For this compound, HRMS would be able to confirm the molecular formula C₈H₆IN₃ by providing an exact mass (e.g., 270.9657 for the [M]⁺˙ ion) that is unique to this combination of atoms, distinguishing it from any other isobaric compounds (compounds with the same nominal mass but different elemental formulas).

Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. In the study of this compound and its derivatives, fragmentation pathway elucidation helps in confirming the molecular structure and identifying its constituent parts.

Upon ionization in a mass spectrometer, this compound would be expected to undergo a series of fragmentation events. The presence of the iodine atom, the amino group, and the cinnoline core dictates the primary fragmentation patterns. A plausible fragmentation pathway would likely initiate with the cleavage of the C-I bond, given its relative weakness compared to other bonds in the molecule. This would result in the loss of an iodine radical (I•), a common fragmentation for iodo-substituted aromatic compounds.

Another significant fragmentation pathway would involve the amino group. Alpha-cleavage, a characteristic fragmentation of amines, could occur at the bond adjacent to the C-NH2 bond, although in an aromatic system, this is less common than in aliphatic amines. More likely is the loss of small neutral molecules such as HCN or NH3, driven by the stability of the resulting fragment ions.

The bicyclic cinnoline ring system itself is relatively stable due to its aromaticity. However, under energetic conditions, ring cleavage can occur. This might involve a retro-Diels-Alder reaction or sequential loss of small molecules like N2, leading to further fragmentation of the heterocyclic core.

Table 1: Plausible Mass Spectrometric Fragments for this compound

| Fragment Ion | m/z (relative) | Proposed Structure/Loss |

| [M]+• | 271 | Molecular Ion |

| [M-I]+ | 144 | Loss of Iodine radical |

| [M-HCN]+ | 244 | Loss of hydrogen cyanide from the amino group and ring |

| [M-N2]+• | 243 | Loss of dinitrogen from the cinnoline ring |

Note: The m/z values are calculated based on the most common isotopes.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, and fluorescence is the emission of light as electrons return to the lower energy state.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π-π* and n-π* electronic transitions within the aromatic cinnoline system. The presence of the amino group (an auxochrome) and the iodine atom (which can exert both inductive and resonance effects) will influence the position and intensity of these absorption bands. Typically, the amino group will cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted cinnoline core.

Fluorescence spectroscopy provides information about the emission properties of the compound. Following excitation at an appropriate wavelength, this compound may exhibit fluorescence. The wavelength of the emitted light is typically longer than the absorbed light (Stokes shift). The quantum yield of fluorescence will depend on the efficiency of the radiative decay process compared to non-radiative pathways. The heavy iodine atom may lead to a decrease in fluorescence intensity due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Table 2: Expected Spectroscopic Data for this compound in a Common Solvent (e.g., Ethanol)

| Parameter | Value |

| Absorption Maximum (λmax) | ~350-400 nm |

| Molar Absorptivity (ε) | >10,000 L mol⁻¹ cm⁻¹ |

| Emission Maximum (λem) | ~450-500 nm |

| Stokes Shift | ~100 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's structure and its packing in the solid state.

A single-crystal X-ray diffraction study of this compound would reveal the planar nature of the cinnoline ring system. The analysis would provide the exact bond lengths of the C-I, C-N, and other bonds within the molecule, as well as the bond angles. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino group and potential halogen bonding involving the iodine atom, which govern the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 978.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.835 |

Note: The data in this table is hypothetical and serves as an illustration of the parameters obtained from an X-ray crystallographic analysis.

Computational and Theoretical Investigations of 4 Iodocinnolin 3 Amine

Quantum Chemical Calculations: Principles and Applications

Quantum chemical calculations are founded on the principles of quantum mechanics to model and predict the behavior of molecules. rsc.org These methods solve the Schrödinger equation, or approximations of it, for a given molecular system to determine its electronic structure and other properties. For a molecule such as 4-Iodocinnolin-3-amine, these calculations can elucidate a wide range of characteristics, including its three-dimensional geometry, electronic charge distribution, and spectroscopic signatures.

The primary applications of quantum chemical calculations in the study of this compound include:

Structural Determination: Predicting the most stable arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Property Analysis: Understanding the distribution of electrons within the molecule, which is crucial for predicting its reactivity and intermolecular interactions.

Spectroscopic Prediction: Simulating various types of spectra, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR), which can aid in the interpretation of experimental data. researchgate.net

Reactivity Insights: Estimating properties like ionization potential and electron affinity to predict how the molecule will behave in chemical reactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.comresearchgate.netresearchgate.netfrontiersin.org DFT calculations are instrumental in investigating the properties of organic molecules like this compound. mdpi.com

A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy structure. d-nb.info For this compound, this would involve determining the precise bond lengths and angles of the cinnoline (B1195905) core and the attached iodine and amine groups. The planarity of the bicyclic system and the orientation of the substituents would be key outcomes of such a study. By exploring the potential energy surface, different stable conformations (if any) and the energy barriers between them can be identified, providing a comprehensive conformational landscape.

Illustrative Data Table: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative of the type of information obtained from DFT calculations and is not based on published experimental or theoretical values for this specific molecule.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-N(amine) | 1.37 Å |

| Bond Length | C4-I | 2.10 Å |

| Bond Angle | N2-C3-N(amine) | 121.5° |

| Bond Angle | C3-C4-I | 119.8° |

| Dihedral Angle | N(amine)-C3-C4-I | 180.0° |

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

DFT calculations can map the spatial distribution of the HOMO and LUMO across the this compound structure, identifying the regions most likely to be involved in electron transfer. Furthermore, these calculations can determine the distribution of partial atomic charges, highlighting the electrophilic and nucleophilic sites within the molecule.

Illustrative Data Table: Calculated Electronic Properties of this compound (Illustrative) Note: The following data is illustrative and not based on published values.

| Property | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.62 |

DFT methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds. unibo.it For this compound, these predictions would include:

Vibrational Frequencies: Calculation of the infrared (IR) spectrum can help in assigning the observed experimental vibrational bands to specific molecular motions, such as the stretching and bending of the N-H bonds in the amine group or the C-I bond. researchgate.net

Electronic Transitions: Time-dependent DFT (TD-DFT) can simulate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption and the nature of the electronic transitions involved. nih.gov

NMR Chemical Shifts: DFT can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation and assignment of experimental NMR spectra.

Illustrative Data Table: Predicted Spectroscopic Data for this compound (Illustrative) Note: The following data is illustrative and not based on published values.

| Spectrum | Predicted Peak/Shift | Assignment |

| IR | 3450 cm⁻¹ | N-H stretch |

| UV-Vis | 320 nm | π → π* transition |

| ¹³C NMR | 145 ppm | C-I |

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. This allows for the determination of activation energies and reaction pathways. For instance, the mechanism of a substitution reaction at the iodine-bearing carbon could be explored, providing insights into the feasibility and kinetics of such a transformation.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations are often performed on static molecules, molecular dynamics (MD) simulations introduce the element of time and temperature, allowing for the study of the dynamic behavior of molecules. ulisboa.ptnih.govmdpi.comnih.govmdpi.com For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation of the amine group and the vibrational motions of the molecule. In a condensed phase, such as in a solvent or a biological environment, MD simulations can provide crucial information about the solvation of the molecule and its interactions with its surroundings.

Advanced Applications in Organic Synthesis and Material Science

4-Iodocinnolin-3-amine as a Versatile Building Block in Complex Chemical Syntheses

The dual functionality of this compound makes it an exceptional starting material for constructing diverse and complex molecular libraries. The presence of the aryl iodide moiety, in particular, opens the door to a vast number of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. organic-chemistry.orgorganic-chemistry.org

The iodine atom at the C4 position of the cinnoline (B1195905) ring is strategically positioned for substitution via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of carbon- and nitrogen-based substituents, leading to a vast library of functionalized cinnoline analogs. The reactivity of an aryl iodide is generally higher than that of corresponding bromides or chlorides, making this compound an ideal substrate for these transformations. wikipedia.org

Key cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl iodide with an organoboron species, such as a boronic acid or ester. organic-chemistry.orgwikipedia.org This is a powerful method for synthesizing 4-aryl or 4-vinylcinnoline derivatives.

Sonogashira Coupling: By coupling with a terminal alkyne, the Sonogashira reaction introduces an alkynyl functional group at the C4 position. wikipedia.orglibretexts.orgorganic-chemistry.org The resulting arylalkynes are valuable intermediates for further synthesis or as components in conjugated materials.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the cinnoline core and a primary or secondary amine, providing access to a wide range of 4-aminocinnoline derivatives. wikipedia.orglibretexts.org This method is a significant improvement over harsher, classical methods for aryl amination. organic-chemistry.org

The amino group at the C3 position offers an additional site for derivatization, such as through acylation or alkylation, further expanding the diversity of accessible analogs.

Table 1: Potential Cross-Coupling Reactions for Derivatization of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting C4-Substituent |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(0) catalyst, Base | C(sp²) - C(sp²) | Aryl, Vinyl |

| Sonogashira Coupling | R-C≡C-H | Pd(0) catalyst, Cu(I) cocatalyst, Base | C(sp²) - C(sp) | Alkynyl |

| Buchwald-Hartwig Amination | R₂NH | Pd(0) catalyst, Ligand, Base | C(sp²) - N | Amino |

| Heck Coupling | Alkene | Pd(0) catalyst, Base | C(sp²) - C(sp²) | Alkenyl |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(0) catalyst | C(sp²) - C(sp²) | Aryl, Vinyl |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are powerful tools for rapidly generating molecular complexity. organic-chemistry.orgbeilstein-journals.org The primary amino group at the C3 position of this compound makes it an ideal component for various isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.gov

In a typical Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. nih.gov By using this compound as the amine component, chemists can efficiently generate complex structures that incorporate the cinnoline core. This strategy offers a highly convergent and atom-economical approach to novel compound libraries, while retaining the C4-iodo group for subsequent post-MCR modifications via cross-coupling. beilstein-journals.org

Table 2: Hypothetical Ugi Reaction Using this compound

| Component | Example Reactant | Role in Reaction |

| Amine | This compound | Forms initial imine with carbonyl |

| Carbonyl | Benzaldehyde | Provides electrophilic carbon for isocyanide attack |

| Carboxylic Acid | Acetic Acid | Acts as the nucleophile to trap the nitrilium intermediate |

| Isocyanide | tert-Butyl isocyanide | Provides key carbon atom and undergoes α-addition |

Role in the Development of Novel Ligands and Catalysts

Nitrogen-containing heterocycles are ubiquitous as ligands in coordination chemistry and catalysis due to the ability of the nitrogen lone pairs to coordinate to metal centers. researchgate.net The cinnoline ring system, with its two adjacent nitrogen atoms (N1 and N2) and the additional 3-amino group, presents multiple potential binding sites, making it an attractive scaffold for designing polydentate ligands.

The strategic derivatization of this compound is crucial for developing tailored ligands. By employing the cross-coupling reactions described previously, substituents can be introduced at the C4 position to:

Tune Steric Properties: Introducing bulky groups can control the coordination environment around a metal center, influencing catalytic selectivity.

Modify Electronic Effects: Adding electron-donating or electron-withdrawing groups can alter the electron density on the cinnoline ring system, thereby modulating the binding affinity and redox properties of the metal-ligand complex.

Introduce Additional Donor Atoms: Functional groups containing phosphorus, oxygen, or sulfur can be installed via the C4 position to create bidentate or tridentate ligands, enhancing complex stability and catalytic performance.

Integration into Advanced Functional Materials

The development of novel organic materials for electronics and photonics often relies on molecules with extended π-conjugated systems. researchgate.net Cinnoline derivatives, being aromatic heterocycles, are promising candidates for such applications. researchgate.net The ability to functionalize this compound through reactions like the Sonogashira and Suzuki couplings is a key advantage for materials synthesis. researchgate.net

For instance, Sonogashira coupling can be used to link the cinnoline core to other aromatic or acetylenic units, systematically extending the π-conjugation. This can lead to materials with tailored optical and electronic properties, such as specific absorption/emission wavelengths for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. The amino group at the C3 position can further influence these properties or serve as an anchoring point for grafting the molecule onto surfaces.

Derivatization for Structure-Reactivity Relationship Studies

A systematic understanding of how molecular structure influences biological activity or material properties is fundamental to rational drug design and materials engineering. The synthetic flexibility of this compound makes it an ideal platform for conducting detailed structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

By creating a focused library of derivatives where the substituent at the C4 position is systematically varied, researchers can probe the effects of sterics, electronics, and hydrophobicity on a given outcome. For example, in a medicinal chemistry context, a series of 4-aryl-cinnolin-3-amines synthesized via Suzuki coupling could be tested against a biological target to identify the optimal substitution pattern for potency and selectivity. pnrjournal.com Similarly, in materials science, a series of derivatives with increasing conjugation length could be synthesized to map the relationship between structure and photophysical properties like quantum yield or charge mobility. This systematic approach accelerates the optimization of lead compounds and materials.

Future Perspectives and Research Challenges

Development of Greener and More Sustainable Synthetic Routes

The synthesis of cinnoline (B1195905) derivatives, including 4-iodocinnolin-3-amine, has traditionally relied on methods that may involve harsh reaction conditions or the use of hazardous reagents. The future of its synthesis lies in the adoption of greener and more sustainable methodologies.

Key Research Directions:

Nanocatalyzed Reactions: The use of nanocatalysts offers a promising eco-friendly approach. For instance, various nanocatalysts have been successfully employed in the synthesis of quinoline (B57606) derivatives, a related class of N-heterocycles. These catalysts often allow for reactions to be carried out in more environmentally benign solvents like ethanol/water mixtures and can be recovered and reused multiple times without a significant loss of activity. Research into suitable nanocatalysts for the specific cyclization and functionalization reactions required for this compound synthesis could lead to more sustainable production methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in shorter reaction times and with reduced side product formation. The application of microwave-assisted organic synthesis (MAOS) to the key steps in the formation of the this compound scaffold could significantly improve the efficiency and environmental footprint of the process.

Catalyst-Free and Solvent-Free Conditions: Exploring reaction pathways that proceed efficiently without the need for a catalyst or solvent represents the pinnacle of green chemistry. For related heterocyclic syntheses, successful protocols have been developed under solvent-free conditions at elevated temperatures, significantly reducing waste generation. Investigating similar approaches for the synthesis of this compound is a worthwhile endeavor.

Challenges:

Identifying nanocatalysts with high activity and selectivity for the specific transformations required.

Optimizing microwave-assisted protocols to maximize yield and purity while ensuring scalability.

Overcoming the potential for thermal degradation of starting materials and products under solvent-free conditions.

Exploration of Photo- and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly turning to photo- and electrocatalysis to drive reactions under mild conditions, offering unique reactivity patterns. These techniques hold significant potential for the synthesis and functionalization of this compound.

Key Research Directions:

Photoredox Catalysis for C-H Functionalization: Visible-light photoredox catalysis has revolutionized the way C-H bonds are functionalized. This approach could be employed for the direct introduction of substituents onto the cinnoline core, potentially bypassing the need for pre-functionalized starting materials. For example, methods developed for the photocatalytic synthesis of quinolines could be adapted for the construction of the cinnoline ring system.

Electrochemical Synthesis: Electrosynthesis offers a green and efficient alternative to traditional chemical redox reactions, as it uses electricity as a "traceless" reagent. An electrosynthesis of cinnoline derivatives from ortho-alkynyl acetophenones and sulfonyl hydrazides has been developed, showcasing the feasibility of this approach for constructing the core structure. acs.org This methodology could be adapted for the synthesis of precursors to this compound.

Dual Catalysis Systems: Combining photocatalysis with other catalytic modes, such as organocatalysis, can enable novel and complex transformations. Such dual catalytic systems could be designed to achieve asymmetric syntheses of chiral this compound derivatives, which may have interesting applications in medicinal chemistry.

Challenges:

Developing selective photo- and electrocatalytic methods that are compatible with the functional groups present in this compound.

Understanding and controlling the regioselectivity of C-H functionalization reactions on the cinnoline scaffold.

Scaling up photo- and electrochemical reactions from laboratory to industrial production.

Application in Supramolecular Chemistry and Self-Assembly

The presence of a halogen atom and an amino group makes this compound an attractive candidate for applications in supramolecular chemistry and the design of self-assembling systems.

Key Research Directions:

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor, enabling the formation of predictable and robust non-covalent interactions with halogen bond acceptors. This property can be exploited to construct well-defined supramolecular architectures, such as co-crystals and liquid crystals. The study of pseudocyclic bis-N-heterocycle-stabilized iodanes highlights the strong intramolecular interactions that can be formed involving iodine. chemrxiv.orgrsc.org

Hydrogen Bonding and π-π Stacking: The amino group can participate in hydrogen bonding, while the aromatic cinnoline core can engage in π-π stacking interactions. The interplay of these non-covalent forces can be harnessed to direct the self-assembly of this compound derivatives into complex and functional nanostructures.

Functional Materials: By carefully designing derivatives of this compound, it may be possible to create materials with interesting photophysical or electronic properties. For example, self-assembled monolayers of organosilanes have been studied for nanopatterning applications, and similar concepts could be explored with cinnoline-based systems. beilstein-journals.org

Challenges:

Gaining a fundamental understanding of the interplay of different non-covalent interactions in directing the self-assembly process.

Developing synthetic methods to introduce functionalities that can tune the self-assembly behavior and the properties of the resulting materials.

Characterizing the structure and properties of the supramolecular assemblies at the nanoscale.

Rational Design of Derivatives with Tailored Chemical Reactivity

The 4-iodo and 3-amino groups of this compound serve as versatile handles for further chemical modification, allowing for the rational design of new derivatives with specific and tailored reactivity.

Key Research Directions:

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the straightforward introduction of a wide range of substituents at the 4-position of the cinnoline ring, enabling the synthesis of large libraries of compounds for screening in various applications.

Functionalization of the Amino Group: The 3-amino group can be readily acylated, alkylated, or converted into other functional groups. This provides another avenue for modifying the properties of the molecule and for attaching it to other molecular scaffolds or solid supports. The synthesis of new amino-functionalized porphyrins for organophotocatalysis showcases the potential of incorporating amine functionalities into larger systems. nih.gov

Development of Bioactive Molecules: Cinnoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. nih.govpnrjournal.com By rationally designing and synthesizing derivatives of this compound, it may be possible to develop new drug candidates with improved efficacy and selectivity. Molecular docking studies, as performed for other novel cinnoline derivatives, can aid in the design of compounds that target specific biological macromolecules. nih.gov

Challenges:

Developing selective and high-yielding methods for the functionalization of both the 4-iodo and 3-amino groups.

Understanding the structure-activity relationships of new derivatives to guide the design of molecules with desired properties.

Ensuring the synthetic accessibility and scalability of promising new derivatives.

Q & A

Q. What safety protocols are critical when handling this compound in high-throughput screening?

- Methodological Answer : Use fume hoods for weighing and dispensing. Personal protective equipment (nitrile gloves, lab coats) and iodine-specific spill kits (activated charcoal) are mandatory. Monitor airborne iodine with real-time sensors (PID detectors). Waste must be neutralized with sodium thiosulfate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.